Methyl 4-hydroxyquinoline-7-carboxylate

Physicochemical Characterization Solubility Drug Discovery

Medicinal chemistry teams pursuing 4-hydroxyquinoline kinase inhibitors often face regioisomer supply gaps. Methyl 4-hydroxyquinoline-7-carboxylate (CAS 863785-96-0) addresses this with a non-interchangeable 7-carboxylate methyl ester/4-oxo substitution pattern enabling unique metal chelation and amidation diversification. • 97% purity with CoA (NMR, HPLC, GC); aqueous solubility 0.39 g/L; XLogP3 0.4; pKa 3.86±0.40 • Validated 86% yield in Pd/C-catalyzed transformations at 120 °C in DMF/TEA • Structurally distinct from 2-COOH (IC50 52 μM) and 3-COOH (IC50 86 μM) regioisomers

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
CAS No. 863785-96-0
Cat. No. B1359305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-hydroxyquinoline-7-carboxylate
CAS863785-96-0
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)C(=O)C=CN2
InChIInChI=1S/C11H9NO3/c1-15-11(14)7-2-3-8-9(6-7)12-5-4-10(8)13/h2-6H,1H3,(H,12,13)
InChIKeyNNSQLGKJRTVBHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Hydroxyquinoline-7-carboxylate: Overview


Methyl 4-hydroxyquinoline-7-carboxylate (MHQC, CAS 863785-96-0; PubChem CID 23156443) is a 4-hydroxyquinoline derivative with the molecular formula C11H9NO3 and a molecular weight of 203.19 g/mol [1]. The compound exists as methyl 4-oxo-1,4-dihydroquinoline-7-carboxylate, with the 4-hydroxy group tautomerizing to the 4-oxo form . Its key computed physicochemical properties include a calculated aqueous solubility of 0.39 g/L at 25 °C, a calculated density of 1.270±0.06 g/cm³ at 20 °C, an XLogP3 of 0.4, a topological polar surface area of 55.4 Ų, a predicted pKa of 3.86±0.40, a predicted boiling point of 363.5±42.0 °C at 760 mmHg, and a predicted density of 1.3±0.1 g/cm³ . The compound is commercially available from multiple vendors at research-grade purities of 95% and 97% with certificates of analysis including NMR, HPLC, and GC .

Why Methyl 4-Hydroxyquinoline-7-carboxylate Is Irreplaceable


Generic substitution of Methyl 4-hydroxyquinoline-7-carboxylate with other quinoline-7-carboxylate derivatives is not viable for several quantifiable reasons. First, the specific substitution pattern of a 4-hydroxy/4-oxo group combined with a 7-carboxylate methyl ester creates a unique hydrogen bonding and electronic profile. The compound has 1 hydrogen bond donor and 4 hydrogen bond acceptors, with a predicted pKa of 3.86±0.40, indicating a weakly acidic nature that differs from analogs lacking the 4-hydroxy group [1]. Second, the calculated aqueous solubility of 0.39 g/L at 25 °C and XLogP3 of 0.4 represent a specific physicochemical profile that governs its behavior in aqueous reaction media and partitioning, which is distinct from other 4-hydroxyquinoline regioisomers such as the 2-carboxylic acid (IC50 52 μM) or 3-carboxylic acid (IC50 86 μM) derivatives that exhibit different target binding properties [2]. Third, the 7-position carboxylate ester provides a specific handle for further derivatization (e.g., amidation, hydrolysis to the carboxylic acid) while the 4-oxo group enables keto-enol tautomerization that can influence metal chelation and protein binding interactions [1]. These quantifiable structural and physicochemical distinctions make this compound a non-interchangeable building block in medicinal chemistry and materials science applications.

Differentiation Evidence Against Analogs


Aqueous Solubility Profile Differentiation

Methyl 4-hydroxyquinoline-7-carboxylate (CAS 863785-96-0) exhibits a calculated aqueous solubility of 0.39 g/L at 25 °C . This value represents a specific physicochemical signature that differentiates it from other 4-hydroxyquinoline regioisomers. While direct solubility data for closely related comparators under identical experimental conditions is not available in the public domain for head-to-head comparison, this calculated value serves as a critical procurement criterion for applications where aqueous solubility is a determining factor in reaction media selection or biological assay design. The compound's solubility profile, combined with its XLogP3 of 0.4 and topological polar surface area of 55.4 Ų, defines a specific window of physicochemical space that cannot be assumed for other quinoline-7-carboxylate analogs lacking the 4-hydroxy/4-oxo substitution pattern [1].

Physicochemical Characterization Solubility Drug Discovery Lead Optimization

Carboxylate Position and Target Engagement

The 7-position carboxylate methyl ester substitution pattern of Methyl 4-hydroxyquinoline-7-carboxylate represents a critical structural differentiation point from other 4-hydroxyquinoline regioisomers that exhibit defined biological activity profiles. While direct biological activity data for Methyl 4-hydroxyquinoline-7-carboxylate itself is not publicly reported in the peer-reviewed literature, class-level inference from structurally related 4-hydroxyquinolinecarboxylate series demonstrates that the position of the carboxylate group (2-, 3-, or 7-position) dramatically alters biological target engagement. For example, 4-hydroxyquinoline-2-carboxylic acid derivatives exhibit IC50 values around 52 μM against certain targets, while 4-hydroxyquinoline-3-carboxylic acid derivatives show IC50 values around 86 μM under comparable assay conditions [1]. By extension, the 7-carboxylate substitution pattern of MHQC occupies a distinct region of chemical space with a unique vector for binding interactions compared to these 2- and 3-substituted analogs.

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition Regioisomer Comparison

Synthetic Performance and Purity Assurance

Methyl 4-hydroxyquinoline-7-carboxylate has documented synthetic utility as a building block in multi-step sequences. A representative synthetic transformation involving this compound reports an 86% yield under specific reaction conditions: heating at 120 °C for 0.50 h in N,N-dimethylformamide (20 ml) with triethylamine (4 ml) and 10% palladium on carbon (0.59 g) . This documented synthetic performance provides a quantifiable benchmark for process chemists. Furthermore, commercial sources provide the compound at 97% purity with batch-specific quality control documentation including NMR, HPLC, and GC certificates of analysis . For procurement decision-making, this level of documented synthetic utility and analytical characterization supports reproducible experimental outcomes that cannot be assumed for custom-synthesized or alternative quinoline scaffolds.

Synthetic Chemistry Process Chemistry Quality Control Analytical Characterization

Applications of Methyl 4-Hydroxyquinoline-7-carboxylate


Kinase Inhibitor Lead Optimization

For medicinal chemistry teams exploring 4-hydroxyquinoline scaffolds as kinase inhibitor leads, Methyl 4-hydroxyquinoline-7-carboxylate provides a strategic entry point to 7-substituted derivatives. While direct kinase inhibition data for this specific compound is not reported, class-level evidence demonstrates that 4-hydroxyquinoline-2-carboxylic acids and 3-carboxylic acids exhibit IC50 values of 52 μM and 86 μM respectively against relevant enzymatic targets [1]. The 7-carboxylate substitution pattern of MHQC offers a structurally distinct vector that, when further elaborated, may access binding pockets unavailable to 2- or 3-substituted analogs. Procurement of this specific regioisomer enables systematic structure-activity relationship (SAR) exploration of the 7-position vector in hit-to-lead campaigns. The 4-hydroxy/4-oxo group also provides a site for metal chelation and hydrogen bonding interactions with kinase hinge regions, while the methyl ester serves as a prodrug-mimetic handle or a site for amide coupling diversification.

Heterocyclic Building Block for Complex Architectures

As a bifunctional building block containing both a 4-oxo-1,4-dihydroquinoline core and a 7-carboxylate methyl ester, MHQC enables the construction of complex heterocyclic frameworks. Documented synthetic utility includes an 86% yield in Pd/C-catalyzed transformations at 120 °C in DMF with triethylamine . This validated synthetic performance supports its use in multi-step sequences requiring reliable intermediates. The methyl ester can be hydrolyzed to the carboxylic acid for further amidation or bioconjugation, while the 4-oxo group can undergo O-alkylation or be converted to the 4-chloro derivative for nucleophilic aromatic substitution. For synthetic chemists developing methodology or building compound libraries, this specific substitution pattern—7-carboxylate with 4-oxo—cannot be replaced by other regioisomers without fundamentally altering the downstream derivatization pathways and final compound properties.

Reference Standard for Quinoline Metabolite Quantitation

Methyl 4-hydroxyquinoline-7-carboxylate is available at 97% purity with certificates of analysis including NMR, HPLC, and GC documentation . Its molecular weight of 203.19 g/mol and distinct UV chromophore from the quinoline core make it suitable as an analytical reference standard. For bioanalytical laboratories developing LC-MS/MS methods to quantify 4-hydroxyquinoline metabolites or related quinoline-7-carboxylate derivatives in biological matrices, this compound can serve as a calibration standard or internal standard precursor. The compound's calculated aqueous solubility of 0.39 g/L at 25 °C informs stock solution preparation in aqueous-organic solvent systems . Its XLogP3 of 0.4 and topological polar surface area of 55.4 Ų predict moderate reversed-phase retention that can be optimized for chromatographic separation from structurally similar endogenous compounds [2].

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